Product packaging for Adrafinil, (R)-(Cat. No.:CAS No. 827603-92-9)

Adrafinil, (R)-

Cat. No.: B1665549
CAS No.: 827603-92-9
M. Wt: 289.4 g/mol
InChI Key: CGNMLOKEMNBUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Adrafinil (B1664384) Research

The journey of Adrafinil began in 1974, discovered by chemists at the French pharmaceutical company Laboratoires Lafon. wikipedia.org Initially, the research team was screening various compounds in search of new analgesics. wikipedia.org However, pharmacological studies on Adrafinil revealed not analgesic effects, but rather psychostimulant-like properties, such as increased hyperactivity and wakefulness in animal models. wikipedia.org

This discovery shifted the research focus, and by 1977-1978, the first human trials were conducted to investigate its potential for treating narcolepsy. wikipedia.orgnih.gov Following these trials, Adrafinil was introduced to the market in France in 1984 under the brand name Olmifon. wikipedia.org It was initially indicated for the treatment of narcolepsy in 1985 and was also used to improve alertness, attention, and mood, particularly in elderly patients. wikipedia.org

A significant development in the history of this compound occurred in 1976, just two years after Adrafinil's discovery, when its primary active metabolite, Modafinil (B37608), was identified. wikipedia.org Animal studies suggested that Modafinil was more potent than its precursor, Adrafinil, which led to its selection for further clinical development. wikipedia.orgbionity.com Lafon was later acquired by the American pharmaceutical company Cephalon in 2001. bionity.com In September 2011, the marketing of Olmifon (Adrafinil) was voluntarily discontinued (B1498344) in France after a reassessment of its risk-benefit ratio. wikipedia.orgpsychiatryonline.orgnih.gov

Prodrug Concept and its Metabolic Relationship to Modafinil

Adrafinil is a classic example of a prodrug; it is pharmacologically inactive in its initial form and must be metabolized in the body to exert its effects. patsnap.compsychiatryonline.org Upon oral ingestion, Adrafinil is transported to the liver, where it undergoes metabolic conversion. psychonautwiki.orgpsychiatryonline.org The primary metabolic pathway transforms Adrafinil into the pharmacologically active compound, Modafinil. wikipedia.orgpsychonautwiki.orgpatsnap.com This biotransformation is the source of Adrafinil's eugeroic effects. drugbank.com

The conversion process is not instantaneous, and it typically takes between 45 to 60 minutes for the active metabolite, Modafinil, to accumulate to significant levels in the bloodstream and begin to exert its effects. wikipedia.orgbionity.com Adrafinil is the N-hydroxylated analogue of modafinil. wikipedia.org The metabolic process essentially removes the hydroxyl group from the terminal amide of the Adrafinil molecule to form Modafinil. psychonautwiki.org

In addition to Modafinil, the metabolism of Adrafinil produces other, inactive metabolites. These include modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056), which are formed through further metabolic modification of Modafinil and are eventually excreted. wikipedia.orgpsychonautwiki.org

The compound specified, Adrafinil, is a racemic mixture, meaning it contains both (R) and (S) enantiomers at the chiral sulfur center. nih.gov This chirality is relevant as its active metabolite, Modafinil, is also a racemic mixture. The two enantiomers of Modafinil have different pharmacokinetic profiles. The R-enantiomer, known as Armodafinil (B1684309), has a longer half-life of 12 to 15 hours, while the S-enantiomer has a shorter half-life of 4 to 5 hours. psychiatryonline.orgpsychiatryonline.org Therefore, the metabolism of (R)-Adrafinil would yield the longer-acting (R)-Modafinil.

Data Tables

Table 1: Chemical Properties of Adrafinil

Property Value Source
IUPAC Name (±)-2-Benzhydrylsulfinylethanehydroxamic acid wikipedia.org
Molecular Formula C₁₅H₁₅NO₃S wikipedia.orgbionity.comlabproinc.com
Molar Mass 289.35 g·mol⁻¹ wikipedia.orglabproinc.com
CAS Number 63547-13-7 wikipedia.orglabproinc.com
Physical State Solid labproinc.com
Color White labproinc.com
Melting Point 153 °C labproinc.com

Table 2: Metabolic Pathway of Adrafinil

Compound Role Description Source
Adrafinil Prodrug Inactive compound administered orally. drugbank.compatsnap.compsychiatryonline.org
Metabolism in Liver --- Biotransformation occurs primarily in the liver. psychonautwiki.orgpsychiatryonline.org
Modafinil Active Metabolite The primary product of Adrafinil metabolism, responsible for the wakefulness-promoting effects. wikipedia.orgpsychonautwiki.orgpsychiatryonline.org
Modafinil Acid (CRL-40467) Inactive Metabolite A product of Modafinil's further metabolism. wikipedia.orgpsychonautwiki.org

| Modafinil Sulfone (CRL-41056) | Inactive Metabolite | Another inactive product of Modafinil's metabolism. | wikipedia.org |

Table 3: Mentioned Chemical Compounds

Compound Name Other Names/Synonyms
Adrafinil Olmifon, CRL-40028, N-hydroxymodafinil
Modafinil (±)-2-[(Diphenylmethyl)sulfinyl]acetamide, Provigil
(R)-Modafinil Armodafinil
Modafinil Acid CRL-40467
Modafinil Sulfone CRL-41056
Gamma-aminobutyric acid GABA
Dopamine (B1211576) ---
Glutamate (B1630785) ---
Serotonin (B10506) ---

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO3S B1665549 Adrafinil, (R)- CAS No. 827603-92-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

827603-92-9

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(R)-benzhydrylsulfinyl]-N-hydroxyacetamide

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)/t20-/m1/s1

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[S@](=O)CC(=O)NO

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO

Appearance

Solid powder

Other CAS No.

63547-13-7

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

adrafinil
adrafinyl
benzhydrylsulfinylacetohydroxamic acid
CRL 40028
CRL-40028
Olmifon

Origin of Product

United States

Chirality and Enantiomeric Considerations in Adrafinil Research

Stereoisomeric Nature of Adrafinil (B1664384) and its Metabolites

Adrafinil is a prodrug, meaning it is biologically inactive until it is metabolized in the body into its active form. psychiatryonline.orgwikipedia.orgnih.gov In vivo, primarily through liver metabolism, adrafinil is converted to modafinil (B37608). psychiatryonline.orgnih.gov Both adrafinil and modafinil are chiral compounds. openaccessjournals.comuky.edu This chirality arises from a stereocenter at the sulfur atom of the sulfoxide (B87167) group, which results in two non-superimposable mirror-image forms known as enantiomers. researchgate.netresearchgate.net

The two enantiomers of modafinil are designated as (R)-modafinil and (S)-modafinil. nih.gov Adrafinil, being the N-hydroxylated precursor to modafinil, also possesses this chirality. wikipedia.orguky.edu The absolute stereochemistry of the sulfoxide group in these related compounds has been unequivocally confirmed through advanced analytical techniques, including X-ray crystallographic analysis of key intermediates. uky.eduresearchgate.net

In addition to modafinil, another metabolite identified in research is modafinilic acid. uky.edunih.gov The stereoisomeric properties of these molecules are central to understanding their disposition and action within a biological system.

Enantiomeric Differences in Biological Activity: (R)- vs. (S)-Modafinil

While both enantiomers of modafinil are pharmacologically active, they exhibit significant differences in their pharmacokinetic profiles. openaccessjournals.com The most notable distinction lies in their elimination half-lives. Research has consistently shown that (R)-modafinil (also known as armodafinil) is more metabolically stable, possessing a half-life of approximately 10 to 15 hours. psychiatryonline.orgnih.gov In contrast, the (S)-enantiomer is eliminated much more rapidly, with a half-life of only 3 to 5 hours. psychiatryonline.orgresearchgate.netwikipedia.org

This disparity in metabolic rate means that following the administration of racemic modafinil (a 1:1 mixture of both enantiomers), the concentration of the (R)-enantiomer in circulation becomes significantly higher than that of the (S)-enantiomer over time, with the fraction of circulating (R)-modafinil reaching as much as three times that of its counterpart. researchgate.netnih.gov

From a pharmacodynamic perspective, differences are also observed at the molecular target level. Studies focusing on the dopamine (B1211576) transporter (DAT), a key site of action, have revealed that (R)-modafinil has an approximately threefold higher binding affinity for the DAT compared to (S)-modafinil. nih.govmdpi.com

Table 1: Comparative Properties of Modafinil Enantiomers
Property(R)-Modafinil (Armodafinil)(S)-Modafinil (Esmodafinil)Reference
Elimination Half-Life10–17 hours3–5 hours psychiatryonline.orgresearchgate.netwikipedia.org
Relative DAT Affinity~3-fold higherLower nih.govmdpi.com
Metabolic StabilityMore stableLess stable nih.gov

Research on Stereoselective Pharmacological Profiles

The distinct properties of the (R)- and (S)-enantiomers of modafinil have prompted extensive research into their stereoselective pharmacological profiles. Stereoselectivity refers to the preferential interaction of one stereoisomer with a chiral biological target over another. nih.govnumberanalytics.com

Research has confirmed that both enantiomers inhibit dopamine uptake by binding to the DAT, though less potently than cocaine. nih.gov However, the higher affinity of (R)-modafinil for the DAT is a key differentiator. nih.gov Microdialysis studies in the nucleus accumbens shell of rats have demonstrated that both enantiomers increase extracellular dopamine concentrations, but they exhibit different durations of action, consistent with their pharmacokinetic profiles. nih.govnih.gov

Molecular docking studies have provided further insight, revealing subtle but significant differences in the binding modes of the (R)- and (S)-enantiomers within the DAT binding pocket. nih.gov This suggests that despite their structural similarity, their interaction with the transporter at a molecular level is not identical. nih.gov The focus on (R)-modafinil in later research and development is largely due to its longer duration of action and greater metabolic stability. openaccessjournals.comnih.govnih.gov

Methodologies for Enantiomeric Discrimination in Research

The ability to separate and quantify individual enantiomers is crucial for stereoselective research. A variety of sophisticated analytical techniques have been developed and validated for the chiral discrimination of adrafinil and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used method. It employs chiral stationary phases (CSPs) that can differentially interact with each enantiomer, leading to their separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H and Chiralpak AD-H), have proven effective for resolving the enantiomers of modafinil and its synthetic precursors. researchgate.netgoogle.comresearchgate.net Gradient elution on a beta-cyclodextrin (B164692) column has also been successfully used to separate and quantify the enantiomers in human serum. nih.gov

Capillary Electrophoresis (CE) offers another powerful approach for enantioseparation. openaccessjournals.com This technique achieves separation by adding a chiral selector to the background electrolyte. Various modified cyclodextrins, particularly sulfated-β-cyclodextrin and sulfobutyl ether-β-cyclodextrin, have been used as chiral selectors, enabling the baseline resolution of (R)- and (S)-modafinil. nih.govresearchgate.net The method is valued for its high efficiency and has been applied to determine the enantiomeric purity of armodafinil (B1684309) bulk samples. nih.govresearchgate.net

Mass Spectrometry (MS) techniques are often coupled with chromatographic methods for definitive identification and quantification. While gas chromatography-mass spectrometry (GC-MS) may detect the compounds as a single entity without differentiation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been shown to successfully separate and distinguish between adrafinil, modafinil, and their metabolites. nih.govnih.gov

Finally, X-ray crystallography has been instrumental in determining the absolute configuration of the chiral center, providing a definitive 3D structural map of the molecules. uky.eduresearchgate.netresearchgate.net

Synthesis and Derivatization Pathways

Chemical Synthesis of Adrafinil (B1664384) and its Precursors

The synthesis of racemic Adrafinil and its core precursors involves several established chemical routes. A common industrial method begins with diphenylmethanol (B121723) (also known as benzhydrol), which can be prepared by the reduction of benzophenone. cjph.com.cn One pathway involves the reaction of diphenylmethanol with thiourea (B124793) and hydrobromic acid, followed by hydrolysis and reaction with chloroacetic acid to yield 2-[(diphenylmethyl)thio]acetic acid. google.com This key intermediate can then be converted to its corresponding acetamide (B32628), 2-[(diphenylmethyl)thio]acetamide, which is the direct precursor to Modafinil (B37608). google.comgoogle.com

A typical synthesis for the acetamide precursor from the carboxylic acid involves esterification followed by amidation. For instance, 2-[(diphenylmethyl)thio]acetic acid is refluxed with an alcohol (such as methanol (B129727) or ethanol) in the presence of an acid catalyst like sulfuric acid to form the ester. This ester is then treated with ammonia (B1221849) to produce 2-[(diphenylmethyl)thio]acetamide. google.com

The synthesis of Adrafinil itself requires the formation of a hydroxamic acid. One documented method starts with benzhydrylthioacetic acid, which is converted to benzhydrylthioacetyl chloride using thionyl chloride. scribd.com This acid chloride is then reacted with hydroxylamine (B1172632) to form benzhydryl-thioacetohydroxamic acid. scribd.com The final step is the oxidation of the sulfur atom in benzhydryl-thioacetohydroxamic acid to a sulfoxide (B87167). This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid, which yields Adrafinil. scribd.comerowid.org An alternative synthesis route describes the condensation of diphenylcabinol with thioglycolic acid, followed by oxidation, esterification, and finally amidation with hydroxylamine hydrochloride to produce Adrafinil. cjph.com.cn

Table 1: Key Precursors in Adrafinil Synthesis

Precursor Name Chemical Formula Role in Synthesis
Diphenylmethanol (Benzhydrol) C₁₃H₁₂O Common starting material.
2-[(diphenylmethyl)thio]acetic acid C₁₅H₁₄O₂S Key intermediate, precursor to the acetamide and hydroxamic acid. google.com
2-[(diphenylmethyl)thio]acetamide C₁₅H₁₅NOS Direct precursor to Modafinil via oxidation. google.comerowid.org

Asymmetric Synthesis Approaches for (R)-Adrafinil and (R)-Modafinil

Since Adrafinil is a prodrug of Modafinil, the asymmetric synthesis of (R)-Modafinil (Armodafinil) is directly relevant and has been a primary focus of research. The central challenge lies in the enantioselective oxidation of the prochiral sulfide (B99878) precursor to the chiral sulfoxide.

Organocatalyzed Sulfoxidation

The development of metal-free, organocatalytic methods for asymmetric sulfoxidation represents a move towards greener chemistry. The first organocatalyzed synthesis of enantioenriched (R)-Modafinil has been reported, utilizing various chiral organocatalysts. mdpi.comfau.de These include chiral BINOL-phosphates and a fructose-derived N-substituted oxazolidinone ketone, often referred to as the Shi catalyst. mdpi.comfau.dedntb.gov.ua These reactions employ hydrogen peroxide as an environmentally benign oxidant. mdpi.com While these methods can achieve high yields (>99%), the reported enantiomeric excesses (ee) have been moderate, reaching up to 23%. mdpi.com

Non-Heme Iron-Catalyzed Sulfoxidation

Biomimetic approaches using iron catalysts offer another avenue for asymmetric sulfoxidation. A notable system employs a combination of iron(III) chloride (FeCl₃) and a dipeptide-based chiral ligand. mdpi.comdntb.gov.uaresearchgate.net This method, described as the most successful non-heme iron-catalyzed synthesis of (R)-Modafinil to date, provides the target compound in good yield (75%) with an enantioselectivity of 24% ee under mild conditions. mdpi.com Other research has demonstrated the use of different chiral N,N'-dioxide-iron(III) complexes for the asymmetric sulfoxidation of various sulfides, including a gram-scale synthesis of (R)-Modafinil. researchgate.netrsc.org

Microbial Oxidation and Biocatalytic Approaches

Biocatalysis offers a powerful tool for highly selective transformations. acsgcipr.org Enzymes, particularly from microbial sources, can catalyze the enantioselective oxidation of sulfide precursors with high precision. researchgate.net

A one-step asymmetric biosynthesis of (R)-Modafinil has been achieved using chloroperoxidase (CPO) from the fungus Caldariomyces fumago. researchgate.netresearchgate.net This enzymatic reaction, conducted on the precursor 2-(diphenylmethylthio)acetamide, resulted in a 40.8% yield and an outstanding enantiomeric excess of 97.3%. researchgate.net The productivity of this system was notably improved by the introduction of ionic liquids into the reaction medium. researchgate.netresearchgate.net

Other microbial systems have also been explored. The fungus Beauveria bassiana has been used for the highly enantioselective oxidation of benzhydrylsulfanyl acetic acid, producing the (S)-sulfinyl carboxylic acid with 99% ee, which is a precursor to (S)-Modafinil. researchgate.net While this produces the opposite enantiomer, it highlights the potential of microbial systems for achieving high enantiopurity.

Table 2: Comparison of Asymmetric Sulfoxidation Methods for (R)-Modafinil

Method Catalyst/Enzyme Oxidant Yield Enantiomeric Excess (ee) Reference
Organocatalysis Chiral BINOL-phosphate H₂O₂ >99% up to 23% mdpi.com
Non-Heme Iron Catalysis FeCl₃ / Dipeptide Ligand H₂O₂ 75% 24% mdpi.com

Chiral Resolution Techniques

Chiral resolution remains a viable and widely used strategy for obtaining single enantiomers. This approach involves synthesizing the racemic compound and then separating the enantiomers.

One effective method involves the derivatization of racemic (diphenylmethylsulfinyl)acetic acid (modafinic acid) with a chiral auxiliary. researchgate.netuky.edu For example, reacting the racemic acid with (4R)-phenyl-thiazolidinethione creates a pair of diastereomers. uky.edu These diastereomers possess different physical properties and can be separated by methods like chromatography. Once separated, the chiral auxiliary is cleaved to yield the pure (R)- and (S)-enantiomers of modafinic acid, which can then be converted to (R)-Adrafinil or (R)-Modafinil. researchgate.netuky.edu The absolute stereochemistry of the sulfoxide group was confirmed via X-ray analysis of one such diastereomer. uky.edu

Other classical resolution techniques include preferential crystallization and chiral high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net

Structural Modifications and Analog Development

Research into the structure-activity relationships (SARs) of Adrafinil and Modafinil has spurred the development of numerous analogs. nih.gov Adrafinil itself is the N-hydroxylated analog of Modafinil. wikipedia.org Key metabolites that arise from structural modification in vivo include modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056), where the sulfoxide is further oxidized. wikipedia.org

Synthetic efforts have explored replacing or modifying the acetamide group. Based on SAR studies, two series of compounds have been synthesized and evaluated: 2-[(diphenylmethane)sulfinyl] acetamides and 2-[(diphenylmethyl)thio] acetamides. nih.gov These studies aim to identify compounds with potentially improved properties.

More recent research has focused on developing analogs with altered affinities for the dopamine (B1211576) transporter (DAT). nih.gov Analogs such as JJC8-088, JJC8-091, and the bis-fluoro-modafinil enantiomers JBG1-048 and JBG1-049 have been synthesized to probe the neurochemical effects of DAT inhibition. nih.gov A critical finding from these studies is the "activity cliff" observed between analogs containing a sulfoxide moiety versus a sulfide moiety. mdpi.com This subtle structural change—the presence or absence of the sulfoxide oxygen—dramatically alters the ligand's interaction with DAT, influencing its propensity to stabilize different conformations of the transporter protein. mdpi.com

Metabolic Pathways and Enzyme Kinetics

Hepatic Metabolism of Adrafinil (B1664384) to Modafinil (B37608)

The primary metabolic pathway for adrafinil involves its conversion to the pharmacologically active compound, modafinil. psychiatryonline.orghealthzine.orgnih.gov This biotransformation occurs predominantly within the liver. healthzine.orghealthzine.org As a prodrug, adrafinil requires this initial metabolic step to exert its effects; the active metabolite, modafinil, must accumulate in the system. drugbank.com The time course for this conversion means that the onset of pharmacological activity typically begins within 45 to 60 minutes following oral administration on an empty stomach. drugbank.comhealthzine.org The process of metabolizing adrafinil places a burden on the liver, as it is the principal site of this enzymatic conversion. healthzine.org

Enzymatic Conversion Mechanisms: Hydroxylation and Subsequent Reactions

The conversion of adrafinil to modafinil is carried out by hepatic enzymes. healthzine.orgcorpina.com Chemically, adrafinil is 2-((diphenylmethyl)sulfinyl)-N-hydroxyacetamide, and it is metabolized to modafinil, which is 2-((diphenylmethyl)sulfinyl)acetamide. psychiatryonline.orgnih.gov This transformation involves the conversion of a hydroxamic acid group (-NH-OH) into an acetamide (B32628) group (-NH2). studentdoctor.netreddit.com While the specific enzymes responsible for this direct conversion are not extensively detailed in all literature, it is understood to be a critical step in its bioactivation. studentdoctor.net Besides the primary conversion to modafinil, adrafinil metabolism also yields other byproducts, including biologically inactive acid and sulfonic forms. corpina.com

Further Metabolism of Modafinil to Inactive Metabolites

Once formed, modafinil undergoes extensive further metabolism, primarily in the liver, with approximately 90% of the compound being converted into inactive metabolites. droracle.aihres.ca The main routes of modafinil metabolism include hydrolytic deamidation, S-oxidation, aromatic ring hydroxylation, and glucuronide conjugation. hres.caquora.com This process results in two major, pharmacologically inactive metabolites that are found in plasma:

Modafinil Acid (CRL-41056) : Formed via hydrolytic deamidation. droracle.aihres.caquora.com

Modafinil Sulfone (CRL-40478) : A product of S-oxidation. droracle.aihres.caquora.com

These inactive metabolites are then primarily eliminated from the body via the kidneys, with over 80% of the initial dose being recovered in the urine as metabolites. droracle.aihres.canih.gov Less than 10% of modafinil is excreted unchanged. droracle.aihres.caquora.comresearchgate.net

MetaboliteFormation PathwayPharmacological Activity
Modafinil Hepatic conversion from AdrafinilActive
Modafinil Acid Hydrolytic deamidation of ModafinilInactive droracle.aihres.caquora.com
Modafinil Sulfone S-oxidation of ModafinilInactive droracle.aihres.caquora.com

Role of Cytochrome P450 Enzymes in Adrafinil Metabolism

The metabolism of modafinil, the active metabolite of adrafinil, involves the cytochrome P450 (CYP) enzyme system. corpina.comnih.gov While multiple pathways exist for its breakdown, CYP enzymes play a significant role in its interactions with other drugs. droracle.aiquora.com The most notable interactions involve CYP3A4 and CYP2C19. droracle.airesearchgate.netnih.gov

Modafinil and its R-enantiomer, armodafinil (B1684309), are recognized as moderate inducers of the CYP3A4 enzyme. droracle.aiquora.comnih.govresearchgate.net Enzyme induction is a process where a drug increases the production of a specific enzyme, leading to faster metabolism of other drugs (substrates) that are processed by that enzyme. youtube.com Steady-state dosing of modafinil has been shown to reduce the systemic exposure of CYP3A4 substrates. nih.gov For instance, prolonged administration of armodafinil decreased the area under the curve (AUC) of midazolam, a known CYP3A4 substrate, by approximately 32% after oral administration. nih.gov This inductive effect means that modafinil can decrease the plasma concentrations and potential efficacy of co-administered drugs that are primarily metabolized by CYP3A4. nih.govnih.gov

In contrast to its inductive effect on CYP3A4, modafinil acts as a moderate inhibitor of the CYP2C19 enzyme. quora.comresearchgate.netnih.govresearchgate.net This inhibition is reversible and competitive. researchgate.net Enzyme inhibition slows down the metabolism of other drugs that are substrates for that enzyme, potentially leading to increased plasma concentrations and risk of toxicity. youtube.com Clinical studies have demonstrated this effect; co-administration of armodafinil with omeprazole (B731) (a CYP2C19 substrate) resulted in a 38% increase in the AUC of omeprazole. nih.gov Similarly, a single dose of modafinil increased omeprazole exposure by 1.9-fold. nih.govnih.gov This suggests a clinically relevant potential for interaction with drugs metabolized by CYP2C19, such as diazepam and phenytoin. quora.comresearchgate.netnih.gov

Research has revealed a broader, more complex interaction profile for modafinil with the CYP450 system. In vitro studies and clinical trials have investigated its effects on other enzymes:

CYP1A2 and CYP2B6 Induction : In vitro experiments using human hepatocytes indicated that modafinil can induce CYP1A2 and CYP2B6. quora.comresearchgate.net However, a clinical study with armodafinil found no significant inductive effect on CYP1A2, using caffeine (B1668208) as a probe substrate. nih.gov

CYP2C9 Suppression : In vitro data has suggested that modafinil can decrease the activity of CYP2C9. quora.comresearchgate.net

These findings highlight the complex nature of modafinil's metabolic interactions, which can involve simultaneous induction and inhibition of different CYP enzymes. nih.gov

Cytochrome P450 EnzymeEffect of Modafinil/ArmodafinilClinical Implication
CYP3A4 Moderate Induction nih.govresearchgate.netDecreased concentration of CYP3A4 substrates (e.g., midazolam) nih.gov
CYP2C19 Moderate Inhibition nih.govresearchgate.netIncreased concentration of CYP2C19 substrates (e.g., omeprazole, diazepam) nih.govnih.gov
CYP1A2 Induction (in vitro) researchgate.net, No effect (in vivo, armodafinil) nih.govPotentially conflicting data requires further research.
CYP2B6 Induction (in vitro) researchgate.netPotential to decrease concentrations of CYP2B6 substrates.
CYP2C9 Suppression (in vitro) researchgate.netPotential to increase concentrations of CYP2C9 substrates.

Influence of Genetic Polymorphisms on Metabolic Efficiency

The metabolism of adrafinil, and subsequently its active metabolite modafinil, is subject to the influence of genetic variations in drug-metabolizing enzymes. These genetic differences, known as polymorphisms, can lead to significant inter-individual variability in drug response.

The primary enzymes involved in the metabolism of adrafinil and modafinil belong to the cytochrome P450 (CYP) family. webmd.compatsnap.com Specifically, CYP3A4 and CYP2C19 have been identified as key players. healthzine.orgnih.gov Genetic polymorphisms in the genes encoding these enzymes can alter their activity, leading to different metabolic rates.

CYP2C19 Polymorphisms:

Polymorphisms in the CYP2C19 gene are particularly significant and can classify individuals into different metabolizer phenotypes:

Poor Metabolizers (PMs): Individuals with two non-functional alleles of CYP2C19. They exhibit significantly reduced metabolism of CYP2C19 substrates.

Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one non-functional allele, or two partially active alleles.

Extensive Metabolizers (EMs): Individuals with two functional alleles, considered the "normal" metabolic state.

Ultrarapid Metabolizers (UMs): Individuals carrying multiple copies of the functional CYP2C19 allele, leading to increased enzyme activity.

Studies have shown that CYP2C19 polymorphisms have a significant impact on the systemic exposure and metabolic pathways of drugs metabolized by this enzyme. nih.gov For instance, individuals who are poor metabolizers may have higher plasma concentrations of the parent drug and a different metabolite profile compared to extensive metabolizers. nih.gov This has been associated with an increased risk of adverse effects in other drugs metabolized by CYP2C19. ox.ac.uk

CYP3A4/CYP3A5 Polymorphisms:

CYP3A4 is a major enzyme in drug metabolism, and its expression can be influenced by genetic factors. nih.gov While in vitro studies suggest modafinil can inhibit CYP3A4, steady-state dosing of modafinil has been shown to reduce the exposure to CYP3A4 substrates, indicating an inductive effect. nih.gov Polymorphisms in CYP3A5, another related enzyme, can also affect drug metabolism, although its contribution to modafinil metabolism is considered minor compared to CYP3A4 and CYP2C19. frontiersin.org

The clinical implication of these polymorphisms is that a patient's genetic makeup can influence the efficacy and safety profile of adrafinil. While routine genotyping for adrafinil administration is not standard practice, understanding these genetic influences is crucial for personalizing therapy and minimizing potential risks. nih.gov

Table 1: Influence of CYP2C19 Polymorphisms on Drug Metabolism

Metabolizer PhenotypeGenotype ExampleExpected Impact on Adrafinil/Modafinil Metabolism
Poor Metabolizer (PM) CYP2C192/2Decreased metabolism, potentially leading to higher plasma concentrations of modafinil.
Intermediate Metabolizer (IM) CYP2C191/2Intermediate metabolic rate.
Extensive Metabolizer (EM) CYP2C191/1"Normal" metabolic rate.
Ultrarapid Metabolizer (UM) CYP2C191/17Increased metabolism, potentially leading to lower plasma concentrations of modafinil.

Enzyme Kinetics Studies in Adrafinil Research

Enzyme kinetics studies are fundamental to understanding the interaction between adrafinil, its metabolites, and the enzymes responsible for its biotransformation. These studies provide quantitative measures of the rates of these reactions and the affinities of the enzymes for their substrates.

Methods for Kinetic Parameter Estimation

The estimation of kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) is crucial for characterizing enzyme function. numberanalytics.com Several methods are employed in drug metabolism research to determine these parameters:

Michaelis-Menten Kinetics: This model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate, substrate concentration, Km, and Vmax. nih.gov Km represents the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of the enzyme's affinity for the substrate. numberanalytics.com Vmax indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. numberanalytics.com

Nonlinear Regression: This statistical method is widely used to fit experimental data directly to the Michaelis-Menten equation or other kinetic models to obtain accurate estimates of Km and Vmax. numberanalytics.com

Two-Point Determination Method: A simplified method has been described that allows for the calculation of kinetic parameters from just two data points, which can be useful in clinical settings. nih.gov

Incremental and Iterative Methods: For more complex metabolic networks, advanced methods that combine different estimation phases, such as minimizing slope and concentration errors, have been developed to handle incomplete and noisy data. nih.gov

Steady-State Data Analysis: Researchers can use steady-state concentration and flux data from experiments involving both substrate and enzyme level perturbations to identify most kinetic parameters. oup.com

These methods are essential for predicting how a drug will be metabolized in the body and for understanding potential drug-drug interactions. pharmacy180.com

Allosteric Properties in Enzyme-Substrate Interactions

Allosteric regulation is a key mechanism controlling enzyme activity, where the binding of a molecule (an effector or modulator) to a site other than the active site—the allosteric site—alters the enzyme's conformation and, consequently, its catalytic activity. solubilityofthings.combyjus.comconductscience.com This can result in either activation or inhibition of the enzyme. byjus.com

Characteristics of Allosteric Enzymes:

They are often multi-subunit proteins with distinct catalytic and regulatory sites. conductscience.combiologydiscussion.com

The binding of an effector to the regulatory site causes a conformational change in the enzyme. byjus.com

Allosteric enzymes typically exhibit sigmoidal kinetics (an "S"-shaped curve) when plotting reaction rate against substrate concentration, in contrast to the hyperbolic curve of Michaelis-Menten kinetics. conductscience.combiologydiscussion.com This sigmoidal behavior is due to cooperativity, where the binding of one substrate molecule to one active site influences the binding of subsequent substrate molecules to other active sites. solubilityofthings.combiologydiscussion.com

Allosteric Regulation in Drug Metabolism:

Allosteric mechanisms are significant in the context of drug-metabolizing enzymes like those in the cytochrome P450 family. An allosteric inhibitor can bind to the enzyme or the enzyme-substrate complex at a site distinct from the active site, leading to noncompetitive or uncompetitive inhibition. nih.gov This type of inhibition cannot be overcome by increasing the substrate concentration. nih.gov

While specific allosteric properties of the enzymes metabolizing adrafinil are not extensively detailed in the provided search results, the general principles of allostery are highly relevant to the CYP enzymes involved. For instance, the inhibition of CYP enzymes can occur through allosteric mechanisms, which is a critical consideration in predicting drug-drug interactions. nih.gov The study of allosteric regulation provides a more nuanced understanding of how enzyme activity can be finely tuned, offering potential for the design of drugs with greater specificity and fewer side effects. solubilityofthings.com

Mechanisms of Action and Neurochemical Interactions Preclinical Focus

Modulatory Effects on Neurotransmitter Systems

Adrafinil (B1664384) is a prodrug, meaning it is metabolized in the liver into its active form, modafinil (B37608). psychiatryonline.orgpatsnap.comwikipedia.org Modafinil is a racemic compound, composed of both (R)- and (S)-enantiomers. nih.gov The pharmacological actions of Adrafinil are therefore attributable to the effects of modafinil. Research into these effects has demonstrated modulation of several critical neurotransmitter systems, including the dopaminergic, noradrenergic, and serotonergic pathways. nih.gov

Dopaminergic System Interactions

The most significant and well-documented mechanism of action for modafinil involves its interaction with the dopaminergic system. nih.gov Its effects are primarily mediated through the inhibition of dopamine (B1211576) reuptake, which leads to an increase in the extracellular concentration of dopamine in various brain regions. patsnap.comnih.gov

Preclinical studies have consistently shown that modafinil and its enantiomers block the dopamine transporter (DAT), thereby inhibiting the reuptake of dopamine from the synaptic cleft. psychiatryonline.orgresearchgate.netmdpi.com This action increases the availability of dopamine in the brain. patsnap.com Specifically, research in animal models has demonstrated that the administration of (R)-modafinil leads to increased extracellular dopamine levels in key brain areas such as the striatum and the nucleus accumbens. nih.gov In vivo microdialysis studies in mice have confirmed that both (R)- and (S)-modafinil produce increases in extracellular dopamine concentrations in the nucleus accumbens shell. nih.gov This inhibition of dopamine reuptake is considered a central component of the compound's pharmacological profile. nih.gov

Binding affinity studies have quantified the interaction of modafinil's enantiomers with the dopamine transporter, revealing significant enantioselective differences. Research consistently indicates that (R)-modafinil has a higher affinity for the DAT compared to its (S)-counterpart. mdpi.com Multiple studies have reported that (R)-modafinil exhibits an approximately 3-fold higher binding affinity for the DAT than (S)-modafinil. nih.govresearchgate.netmdpi.comnih.gov

In studies using human dopamine transporter (hDAT), (±)-modafinil, (R)-modafinil, and (S)-modafinil were shown to bind to the DAT and inhibit dopamine uptake, albeit less potently than cocaine. nih.gov

Table 1: Binding Affinities (Ki) of Modafinil Enantiomers at the Human Dopamine Transporter (hDAT)

Data sourced from studies on COS7 cells expressing hDAT. nih.govmdpi.com

This enantioselectivity, with the (R)-enantiomer demonstrating stronger binding, is a key feature of its pharmacological profile.

Molecular docking studies have provided further insight into the interaction between modafinil's enantiomers and the dopamine transporter. These analyses show that both (R)- and (S)-modafinil dock at a common binding pocket on the DAT, which significantly overlaps with the binding site for dopamine and cocaine. nih.gov Despite this overlap, the binding mechanism of modafinil is considered atypical and distinct from classical inhibitors like cocaine. researchgate.net

Computational modeling suggests that modafinil and its analogs stabilize a different conformational state of the transporter compared to cocaine. nih.govresearchgate.net While typical inhibitors like cocaine tend to trap the transporter in an outward-facing state, modafinil appears to better tolerate or even prefer a more inward-facing conformation. nih.govmdpi.comresearchgate.net Studies using DAT mutants support this, indicating that (R)- and (S)-modafinil tolerate an inward-facing conformation more effectively than cocaine. nih.gov Molecular dynamics simulations have revealed that the sulfoxide (B87167) group on modafinil analogs can attract water into the binding pocket and promote an inward-facing conformation of the hDAT. mdpi.comnih.gov These subtle differences in binding mode are believed to underlie the distinct pharmacological profile of modafinil compared to other DAT inhibitors. researchgate.net

Noradrenergic System Modulation Research

The influence of Adrafinil's active metabolite, modafinil, on the noradrenergic system is complex and not fully elucidated. Some early research suggested that adrafinil may function as an alpha-1 adrenoceptor agonist. researchgate.net More recent preclinical studies indicate that while adrenergic receptors are necessary for modafinil's wake-promoting effects, direct action on noradrenergic projections from the locus coeruleus may not be required. nih.gov This has led to the hypothesis of a non-noradrenergic, dopamine-dependent adrenergic signaling mechanism. nih.gov

However, direct binding studies have found that the affinity of modafinil for the norepinephrine (B1679862) transporter (NET) is very low. nih.gov Research on rat brain tissue reported that neither the (R)- nor the (S)-enantiomer of modafinil showed measurable binding to NET. nih.gov This low specificity for NET is also noted in other reports. mdpi.comnih.gov This suggests that the modulatory effects on the noradrenergic system are likely not due to direct inhibition of norepinephrine reuptake but may involve other indirect mechanisms or receptor interactions. researchgate.netnih.gov

Serotonergic System Modulation Research

Modafinil also exerts a modulatory influence on the serotonergic system, although, like its effects on the noradrenergic system, this does not appear to be mediated by potent, direct binding to the primary transporter. psychiatryonline.orgpsychiatryonline.org Studies have consistently found that both enantiomers of modafinil have a low affinity for the serotonin (B10506) transporter (SERT). nih.govmdpi.comnih.gov

Despite the low binding affinity for SERT, in vivo microdialysis studies in rats have demonstrated that modafinil can enhance the release of serotonin. nih.gov Research found that modafinil stimulates the serotonergic system in the cerebral cortex, dorsal raphe nucleus, and amygdala. nih.gov Further investigation suggested that modafinil enhances electrosecretory coupling in serotonergic neurons, thereby increasing serotonin release without directly causing release or inhibiting reuptake on its own. nih.gov

Orexinergic (Hypocretin) System Activation

Preclinical studies suggest that a key mechanism of action for modafinil involves the activation of the orexin (B13118510) (also known as hypocretin) system. imrpress.com Orexin-containing neurons, located in the lateral hypothalamus, play a crucial role in the regulation of wakefulness. imrpress.comnih.gov

The interaction between modafinil and the orexin system is thought to be synergistic with the sympathetic nervous system to promote wakefulness. imrpress.com Furthermore, it has been proposed that the dopaminergic and orexinergic systems may interact in the basal forebrain to enhance wakefulness and attention following modafinil administration. imrpress.com

Glutamatergic and GABAergic Transmission Effects

Modafinil has been shown to modulate the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission in various brain regions. nih.gov

Amino Acid Release Modulation

Preclinical evidence indicates that adrafinil, through its active metabolite modafinil, can affect the release of amino acids, generally leading to an increase in glutamate (B1630785) release and a decrease in GABA release. researchgate.net

Studies using in vivo microdialysis in rats have demonstrated that modafinil administration increases extracellular glutamate levels in the medial preoptic area (MPA) and the posterior hypothalamus (PH). nih.gov In these same regions, a concurrent decrease in GABA levels was observed. nih.gov Further research has shown that modafinil can increase glutamate release in the thalamus and hippocampus. unife.it The effects on GABA release appear to be region-dependent, with reductions observed in areas such as the striatum and pallidum. supp.ai

The table below summarizes the effects of modafinil on glutamate and GABA levels in different brain regions based on preclinical studies.

Brain RegionEffect on GlutamateEffect on GABAAnimal Model
Medial Preoptic Area (MPA)IncreasedDecreasedRat
Posterior Hypothalamus (PH)IncreasedDecreasedRat
ThalamusIncreasedNo significant effectRat
HippocampusIncreasedNo significant effectRat
StriatumIncreased (at high doses)DecreasedRat
PallidumNo significant effectDecreasedRat

This table is based on data from preclinical studies on modafinil. supp.ainih.govunife.it

Direct vs. Indirect Effects on Neurotransmitter Synthesis and Release

The modulation of glutamate and GABA levels by modafinil appears to be an indirect effect rather than a direct action on neurotransmitter synthesis or uptake. Studies have shown that modafinil does not directly affect glutamate uptake in hypothalamic synaptosomes and slices. nih.gov It has been suggested that the increase in glutamate levels may be a consequence of the reduction in inhibitory GABAergic tone. nih.gov The prevention of modafinil-induced increases in glutamate by a GABAA receptor antagonist supports this hypothesis of an inhibitory GABA/glutamate interaction. nih.gov

Interactions with Specific Receptors and Transporters

Alpha-1 Adrenergic Receptor Engagement

A significant body of preclinical evidence points to the involvement of the alpha-1 adrenergic system in the effects of modafinil. The wake-promoting effects of modafinil in animal models have been shown to be blocked by alpha-1 adrenergic antagonists like prazosin. nih.govnih.gov This suggests that central alpha-1 adrenoceptors are crucial for its mechanism of action. nih.gov

While the behavioral effects are linked to this receptor system, studies have not found direct binding of modafinil to the alpha-1 adrenergic receptor. nih.gov This indicates an indirect engagement. One proposed mechanism is that the elevation of extracellular dopamine by modafinil could lead to the direct activation of alpha-1 adrenergic receptors, as dopamine is also a ligand for these receptors. nih.gov Another possibility is a secondary effect mediated by dopamine D1 receptor-induced elevation of norepinephrine. nih.gov Despite the central effects, modafinil does not typically produce the peripheral sympathetic effects associated with direct alpha-1 adrenergic agonists. nih.gov

Other Receptor Binding Profiles

While the primary focus of research has been on the aforementioned systems, modafinil's complete receptor binding profile is still under investigation. It is known to have a low affinity for the dopamine transporter (DAT), inhibiting dopamine reuptake, which contributes to its wakefulness-promoting effects. nih.gov The (R)- and (S)-enantiomers of modafinil have shown differences in their interaction with the DAT. nih.gov However, beyond its effects on monoamine transporters and its indirect influence on adrenergic and peptidergic systems, modafinil does not appear to bind with high affinity to a wide range of other neurotransmitter receptors.

Hypothalamic and Amygdala System Influences

Preclinical research into Adrafinil, primarily through its active metabolite Modafinil, has identified significant interactions with the hypothalamic and amygdala systems. These interactions are central to understanding its neurochemical effects. Adrafinil is a prodrug, meaning it is metabolized in the liver to its pharmacologically active form, Modafinil, which is responsible for the compound's effects on the central nervous system. elvbio.com

Hypothalamic Interactions:

The hypothalamus, a critical region for regulating sleep-wake cycles and arousal, is a primary target of Modafinil. nih.gov Early preclinical studies in feline models using Fos protein as a marker for neuronal activity revealed that Modafinil induces Fos-like immunoreactivity specifically in the anterior hypothalamus. nih.gov This activation is concentrated in key arousal-promoting nuclei.

In rat models, Modafinil has been shown to strongly activate neurons in the tuberomammillary nucleus (TMN) and the orexin-producing neurons located in the perifornical and lateral hypothalamus. nih.gov The orexin system is integral to maintaining wakefulness, and its activation by Modafinil is considered a key component of its mechanism. imrpress.com Studies have demonstrated that Modafinil administration increases Fos immunoreactivity in orexin neurons, indicating heightened neuronal activity. nih.govimrpress.com

Furthermore, Modafinil influences multiple neurotransmitter systems within the hypothalamus. It has been found to decrease GABAergic tone in the medial preoptic area and posterior hypothalamus. nih.gov This reduction in inhibitory GABAergic transmission is believed to contribute to a subsequent increase in extracellular glutamate in these same hypothalamic regions. nih.gov In addition to GABA and glutamate, Modafinil enhances norepinephrine release in the ventromedial preoptic area of the hypothalamus. nih.gov It also stimulates the release of histamine (B1213489) in the anterior hypothalamus. researchgate.netnih.gov In vivo microdialysis studies in rats showed that systemically administered Modafinil increased histamine release by 150%; however, direct injection into the TMN did not alter histamine release, suggesting an indirect mechanism of action on the histaminergic system. researchgate.netnih.gov

In a preclinical model of post-traumatic stress, Modafinil was found to stimulate a specific hypothalamic circuit involving Neuropeptide Y (NPY) and the orexin system, increasing the immunoreactivity of orexin-A, orexin-B, and NPY in hypothalamic areas such as the paraventricular nucleus (PVN), arcuate nucleus (ARC), and perifornical hypothalamus (PeF). nih.govresearchgate.netbgu.ac.il

Interestingly, while the orexin system is a clear target, its presence is not an absolute requirement for Modafinil's wake-promoting action. Studies in orexin-null mice found that Modafinil was still effective, and even more so, at increasing wakefulness time compared to wild-type mice, suggesting that compensatory arousal mechanisms may be facilitated in the absence of orexin. nih.gov

Amygdala Interactions:

The amygdala, a key structure in processing emotions and salience, is also modulated by Modafinil. In rats, even low doses of Modafinil were found to increase the number of Fos-immunoreactive neurons in the lateral subdivision of the central nucleus of the amygdala. nih.gov

Neurochemically, Modafinil has been shown to stimulate the serotonergic system, increasing serotonin levels in the central nucleus of the amygdala in rats. nih.gov This effect on serotonergic neurotransmission is one of the earliest identified actions of the compound within this brain region. researchgate.net In addition to its effects on serotonin, preclinical studies suggest that Modafinil may alter intra-amygdala signaling by modulating noradrenaline, dopamine, and GABA systems. nih.gov

The following table summarizes key preclinical findings regarding the influence of Adrafinil's active metabolite, Modafinil, on the hypothalamic and amygdala systems.

Brain RegionSpecific LocusPreclinical ModelObserved EffectCitation
Hypothalamus Anterior HypothalamusCatIncreased Fos-like immunoreactivity nih.gov
Tuberomammillary Nucleus (TMN)RatIncreased Fos immunoreactivity nih.gov
Perifornical Area (PFx) / Lateral HypothalamusRatActivation of orexin (hypocretin) neurons; Increased Fos immunoreactivity nih.gov
Medial Preoptic & Posterior HypothalamusRatDecreased GABA release; Increased Glutamate release nih.gov
Ventromedial Preoptic AreaRatEnhanced Norepinephrine release nih.gov
Anterior HypothalamusRatIncreased Histamine release researchgate.netnih.gov
PVN, ARC, PeFRat (PTSD model)Increased Orexin-A, Orexin-B, and NPY immunoreactivity researchgate.net
Amygdala Central Nucleus (Lateral Subdivision)RatIncreased number of Fos-immunoreactive neurons nih.gov
Central NucleusRatIncreased Serotonin (5-HT) release nih.gov

Structure Activity Relationship Sar Studies

Analysis of Sulfinyl Acetamide (B32628) Moiety Modifications

The sulfinyl acetamide group is a cornerstone of the adrafinil (B1664384) and modafinil (B37608) structure, and modifications to this moiety have been a key area of SAR exploration. Research has shown that altering the terminal amide can significantly impact activity at monoamine transporters. researchgate.net

Studies involving the substitution of the amide moiety with various five- and six-membered aromatic heterocycles have been conducted to generate novel analogs with potentially higher activity and selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. researchgate.netunesp.br For instance, replacing the primary amide of modafinil has led to compounds with improved DAT selectivity. researchgate.net

Further investigations have explored the role of substitutions on the amide nitrogen. In one study, for a series of sulfide (B99878) analogs (where the sulfoxide (B87167) is reduced to a sulfide), introducing aliphatic groups on the amide resulted in lower anti-inflammatory activity compared to analogs with cyclic or aromatic moieties. nih.gov Conversely, for the sulfoxide analogs (like modafinil), introducing aliphatic groups on the amide led to higher anti-inflammatory activity than derivatives with cyclic or aromatic fragments. nih.gov This indicates that the oxidation state of the sulfur atom influences how substitutions on the amide affect biological activity. Other research has extended SAR studies by functionalizing the terminal nitrogen with substituted piperazines, further highlighting the tunability of this position. researchgate.net

Table 1: Effect of Sulfinyl Acetamide Moiety Modifications on Activity
Modification TypeStructural ChangeObserved EffectReference
Amide ReplacementReplacement with aromatic heterocyclesIncreased DAT affinity and selectivity vs. SERT/NET researchgate.netunesp.br
N-Substitution (Sulfoxide Series)Addition of aliphatic groups to amide nitrogenHigher anti-inflammatory activity compared to cyclic/aromatic groups nih.gov
N-Substitution (Sulfide Series)Addition of aliphatic groups to amide nitrogenLower anti-inflammatory activity compared to cyclic/aromatic groups nih.gov
N-SubstitutionAddition of substituted piperazines to terminal nitrogenAlters DAT/SERT/NET binding profiles researchgate.netnih.gov

Impact of Electron-Withdrawing Groups on Dopamine Transporter Selectivity

To improve the affinity and selectivity of modafinil analogs for the dopamine transporter, researchers have introduced various substituents onto the two phenyl rings. The addition of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or trifluoromethyl (-CF3) groups, has been a particular focus. researchgate.netnih.gov

These modifications aim to alter the electronic properties of the molecule and its interaction with the DAT binding site. For example, a series of thioacetamide (B46855) and sulfinylacetamide analogues were synthesized where the diphenyl rings were substituted with halogen and trifluoromethyl groups to investigate their effects on DAT, SERT, and NET binding. researchgate.net Comparative studies involving the para-chloro sulfinylacetamide analogue of modafinil have been conducted to assess its pharmacological profile relative to the parent compound. nih.gov The goal of these chemical modifications is to enhance DAT affinity while minimizing activity at off-target sites like SERT and NET, thereby potentially creating a more selective therapeutic agent. researchgate.netresearchgate.net

Table 2: Impact of Phenyl Ring Substituents on Monoamine Transporter Binding Affinity (Ki, nM)
Compound/AnalogDAT Affinity (Ki)SERT Affinity (Ki)NET Affinity (Ki)Reference
(±)-Modafinil>2000>10000>10000 nih.gov
Para-Fluoro Analog (JJC8-088)661100>10000 nih.gov
3,4-Dichloro Analog (RDS03-094)5.17591300 nih.gov

Effects of N-Alkylation on Blood-Brain Barrier Permeability

The ability of a drug to cross the blood-brain barrier (BBB) is essential for its action within the central nervous system (CNS). nih.gov Permeability is governed by several physicochemical properties, including lipophilicity (often measured as logP), molecular weight, and the capacity for hydrogen bonding. mdpi.commdpi.com Molecules with higher lipophilicity, lower molecular weight, and fewer hydrogen bond donors generally exhibit better BBB penetration. mdpi.com

N-alkylation, the process of adding an alkyl group to the nitrogen atom of the acetamide moiety in an adrafinil or modafinil analog, would directly impact these properties. Specifically, this modification would increase the molecule's lipophilicity and remove a hydrogen bond donor (the N-H bond). Based on established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) models for BBB permeability, such a change is predicted to enhance a compound's ability to cross the BBB, assuming the increase in molecular weight is not prohibitive. mdpi.comosti.gov While specific experimental data on the BBB permeability of N-alkylated adrafinil analogs is not extensively detailed in the literature, this strategy is a rational approach to improving CNS penetration. mdpi.com

Table 3: Predicted Physicochemical Changes and Impact of N-Alkylation on BBB Permeability
PropertyChange upon N-AlkylationPredicted Impact on BBB PermeabilityReference Principle
Lipophilicity (logP)IncreaseIncrease mdpi.commdpi.com
Hydrogen Bond Donors (HBD)Decrease (by 1)Increase mdpi.com
Molecular Weight (MW)IncreaseDecrease (if increase is substantial) mdpi.com
Overall Predicted EffectEnhanced BBB Permeability (for small alkyl groups) mdpi.comosti.gov

Importance of the Sulfoxide Moiety for Biological Activity

The sulfoxide (-S(=O)-) group is a defining structural feature of adrafinil and modafinil and is critical to their biological activity. mdpi.com SAR studies have extensively compared sulfoxide compounds with their corresponding sulfide (-S-) and sulfone (-S(=O)₂-) analogs to understand the role of the sulfur oxidation state. researchgate.netnih.gov

The presence of the sulfoxide's oxygen atom significantly alters the molecule's physicochemical properties. nih.gov Quantum mechanical calculations show that the sulfoxide introduces a more negatively charged electrostatic potential surface compared to a sulfide. nih.gov This change affects how the molecule binds within the dopamine transporter. Molecular dynamics simulations suggest that sulfoxide-containing analogs attract more water molecules into the DAT binding pocket and tend to interact differently with key amino acid residues (like Asp79 and Asp421), promoting an inward-facing conformation of the transporter. nih.gov This binding mode is distinct from that of sulfide analogs and may contribute to the atypical pharmacological profile of modafinil. nih.gov Furthermore, the oxidation state can influence other biological activities; in some studies, sulfoxide analogs showed more potent anti-inflammatory effects than their sulfide counterparts. nih.gov

Table 4: Comparison of Analogs Based on Sulfur Oxidation State
Analog TypeKey Structural FeatureEffect on DAT BindingReference
Sulfide-S-Binds to DAT, does not promote inward-facing conformation to the same extent as sulfoxide. nih.gov
Sulfoxide-S(=O)-Attracts water into binding pocket; promotes an inward-facing DAT conformation. nih.gov
Sulfone-S(=O)₂-Generally results in reduced or different biological activity compared to sulfoxide. researchgate.net

Role of Chiral Centers in Pharmacological Profile Enhancement

Adrafinil is a prodrug for modafinil, which is a chiral molecule due to the stereogenic center at the sulfoxide group. researchgate.netmdpi.com This chirality gives rise to two distinct enantiomers: (R)-modafinil and (S)-modafinil. The pharmacological activity is not equally distributed between them; the (R)-enantiomer is considered the primary active component. nih.govnih.gov

The (R)-enantiomer exhibits a higher affinity for the dopamine transporter, binding approximately three times more potently than the (S)-enantiomer. nih.gov This difference in binding affinity is a key factor in its enhanced pharmacological profile. Molecular docking studies provide a structural basis for this observation, revealing that the chiral sulfoxide group of (R)-modafinil forms a specific interaction with the tyrosine 156 residue in the DAT binding site, an interaction that does not occur with the (S)-enantiomer. nih.gov

In addition to stereoselective binding, the enantiomers have different pharmacokinetic profiles. The (R)-enantiomer has a significantly longer half-life (10–14 hours) compared to the (S)-enantiomer (3–4 hours), which is metabolized about three times faster. researchgate.netmdpi.com This longer duration of action for (R)-modafinil contributes to a more stable and sustained therapeutic effect, making it the preferred enantiomer for clinical development, as seen with armodafinil (B1684309). researchgate.net

Table 5: Comparison of (R)- and (S)-Modafinil Enantiomers
Property(R)-Modafinil (Armodafinil)(S)-ModafinilReference
DAT Binding AffinityHigher affinity (~3-fold greater than S-enantiomer)Lower affinity nih.gov
Pharmacokinetic Half-LifeLonger (~10-14 hours)Shorter (~3-4 hours) researchgate.netmdpi.com
Key DAT Binding InteractionSulfoxide group interacts with Tyr156No interaction with Tyr156 nih.gov
Primary Pharmacological ContributorYesLess so nih.gov

Preclinical Pharmacodynamics and Behavioral Models

Experimental Models for Wakefulness Promotion Research

The primary and most well-documented effect of adrafinil (B1664384) and its metabolite, modafinil (B37608), is the promotion of wakefulness. nootropicology.comnih.gov Animal models have been crucial in characterizing this eugeroic—or wakefulness-promoting—profile. Early studies in mice demonstrated that adrafinil induces a significant, dose-dependent increase in motor activity without the stereotypical behaviors associated with traditional psychostimulants. nih.gov

A key model for studying wakefulness involves electroencephalography (EEG) recordings in animals. In canines, adrafinil has been shown to cause a long-lasting increase in high-frequency EEG activity, which is indicative of a state of heightened arousal and vigilance. nih.gov Further research using its active metabolite, armodafinil (B1684309) (the (R)-enantiomer of modafinil), has explored the underlying neural circuitry. Studies in rats with lesions of the ventrolateral preoptic (VLPO) nucleus, a key sleep-promoting brain region, have shown that while these animals have increased wakefulness at baseline, the wake-promoting effects of armodafinil remain significant. nih.gov This suggests that adrafinil's alerting effects are mediated through mechanisms that go beyond the simple inhibition of sleep-promoting neurons. nih.gov

In Vivo Models for Cognitive Enhancement Assessment

Beyond its effects on wakefulness, adrafinil has been investigated for its potential cognitive-enhancing properties. nih.gov Various in vivo models are employed to assess these effects, primarily focusing on learning and memory.

Rodent Models (e.g., Morris Water Maze, Novel Object Recognition)

Rodent models are standard tools for evaluating cognitive function. The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory. jcdr.netbiomed-easy.com In this task, rodents must learn the location of a hidden platform in a pool of opaque water, using distal spatial cues. Studies using modafinil have shown that it can improve acquisition in the MWM task in mice. nih.govnih.gov For instance, rats treated with modafinil showed significant improvements in learning and memory, as evidenced by a reduction in the time taken to find the platform. jcdr.netbiomedpharmajournal.org

The Novel Object Recognition (NOR) test is another common method for assessing working memory in rodents. researchgate.netmdpi.com This test relies on the innate tendency of rodents to explore novel objects more than familiar ones. mdpi.com The procedure involves habituating the animal to an arena, followed by a training phase with two identical objects, and a test phase where one object is replaced with a new one. nih.govfrontiersin.org Research on modafinil has demonstrated its ability to reverse cognitive deficits in this task. For example, modafinil was shown to ameliorate deficits in novel object exploration induced by phencyclidine (PCP) in rats, a model relevant to cognitive impairments in schizophrenia. nih.gov It also improved object recognition deficits in mice treated with methamphetamine. nih.gov

Neurochemical Correlates in Behavioral Assays (e.g., Microdialysis)

To understand the neurochemical underpinnings of adrafinil's behavioral effects, researchers utilize techniques like in vivo microdialysis. This method allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. nih.gov It is believed that adrafinil's effects are largely due to its active metabolite, modafinil. researchgate.net

Microdialysis studies have revealed that modafinil influences several neurotransmitter systems. It has been shown to increase the release of dopamine (B1211576) in the nucleus accumbens. researchgate.net Furthermore, research indicates that modafinil can increase extracellular levels of glutamate (B1630785) and decrease the release of GABA. researchgate.net Some studies suggest that the dopamine-releasing action of modafinil in the nucleus accumbens may be secondary to its ability to reduce local GABAergic transmission. researchgate.net Other research using microdialysis has shown that modafinil enhances serotonin (B10506) release in the cortex, dorsal raphe nucleus, and amygdala at lower doses. tandfonline.com Additionally, it has been found to increase cortical levels of dopamine and norepinephrine (B1679862). tandfonline.com

Sleep/Wake Cycle Studies in Animal Models (e.g., EEG in Primates, Transgenic Mice)

The impact of adrafinil and modafinil on the sleep-wake cycle has been extensively studied in various animal models, including primates and genetically modified mice. EEG recordings are a cornerstone of these studies, providing detailed information about different sleep stages and wakefulness. nih.gov

In canines, adrafinil has been shown to produce a lasting increase in high-frequency EEG activity, consistent with its wake-promoting effects. nih.gov While specific EEG studies on adrafinil in primates are less common, research on its active metabolite, modafinil, provides significant insights.

Transgenic mouse models have become invaluable tools in neuroscience research, allowing for the investigation of gene function in vivo. biomolther.orgmdpi.commdpi.com These models are created by introducing specific genetic modifications to study various diseases. creative-biolabs.comnih.gov For instance, the R6/2 mouse model of Huntington's disease, which exhibits sleep/wake disturbances similar to patients, has been used to study the effects of modafinil. nih.gov In these mice, acute administration of modafinil increased wakefulness and restored non-rapid eye movement sleep (NREMS) to levels seen in wild-type mice. nih.gov It also suppressed the pathologically increased rapid eye movement sleep (REMS). nih.gov Chronic treatment with modafinil maintained its wake-promoting effects and led to a widespread suppression of power across the EEG spectra. nih.gov

Investigational Paradigms for Neuroprotective Effects

There is emerging preclinical evidence suggesting that modafinil, the active metabolite of adrafinil, may possess neuroprotective properties. researchgate.netresearchgate.net This has led to investigational studies in animal models of neurodegenerative diseases. researchgate.net

One area of investigation is the potential for long-term treatment with adrafinil to slow or reverse neurodegenerative processes. researchgate.net Studies in aged dogs have shown that adrafinil improved discrimination learning, with the most significant improvements seen in animals with the greatest initial cognitive impairment. researchgate.netnih.gov This raises the possibility of its application in age-associated memory impairment. researchgate.net

The neuroprotective potential of modafinil has been studied in animal models of neurodegenerative conditions. researchgate.net Research has explored its effects on glutamate cytotoxicity, showing that it can protect cultured rat cortical neurons. nih.gov Additionally, in vivo studies have demonstrated that modafinil can increase the cortical pool of creatine-phosphocreatine, which is believed to contribute to its neuroprotective effects. nih.gov

Advanced Neurobiological Tools in Preclinical Research

The investigation of adrafinil and its metabolites has benefited from the application of advanced neurobiological tools. These techniques provide a deeper understanding of the compound's mechanisms of action at the molecular and cellular levels.

In vivo microdialysis , as previously mentioned, is a powerful tool for measuring real-time changes in neurotransmitter concentrations in specific brain regions. nih.govtandfonline.com This has been instrumental in elucidating the effects of modafinil on dopamine, glutamate, GABA, and serotonin systems. researchgate.nettandfonline.com

Fast-scan cyclic voltammetry (FSCV) is another advanced electrochemical technique used to detect rapid changes in electroactive neurochemicals like dopamine. nih.govnih.gov Studies on modafinil analogs have utilized FSCV in conjunction with microdialysis to provide a more comprehensive picture of their effects on both tonic and phasic dopamine release in the mouse nucleus accumbens shell. nih.govresearchgate.net

Genetically engineered mouse models (GEMMs) represent a significant advancement in preclinical research. biomolther.org By introducing or knocking out specific genes, researchers can create models that mimic human diseases, such as Alzheimer's or Huntington's disease. nih.govcreative-biolabs.comnih.gov These models have been crucial in studying the therapeutic potential of compounds like modafinil for symptoms such as sleep-wake disturbances. nih.gov

High-performance liquid chromatography (HPLC) coupled with electrochemical detection is another key analytical technique. It is used to precisely quantify the levels of monoamines and their metabolites in brain tissue samples, providing valuable data on the neurochemical effects of drugs like modafinil after administration. nih.gov

These advanced tools, in combination with behavioral paradigms, continue to refine the scientific understanding of adrafinil's pharmacodynamic profile.

Optogenetic Applications

There is no available research detailing the use of (R)-Adrafinil in optogenetic studies.

Chemogenetic (DREADDs) Applications

There is no available research detailing the use of (R)-Adrafinil in chemogenetic (DREADD) studies.

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatography is a cornerstone for the analysis of (R)-Adrafinil, providing the means to separate it from complex mixtures and quantify it with high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the detection and quantification of adrafinil (B1664384) and its primary active metabolite, modafinil (B37608). researchgate.netnih.govnih.gov This method offers exceptional sensitivity and selectivity, making it suitable for forensic and clinical analysis, as well as for pharmacokinetic studies. researchgate.netnih.gov

In a typical LC-MS/MS analysis, the sample is first subjected to a separation process using a liquid chromatograph. A study exploring the pharmacokinetics of adrafinil in rats utilized a Kromasil C18 column with an isocratic mobile phase of acetonitrile, water, and acetic acid. nih.gov Following separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source, and then detected by a triple quadrupole mass spectrometer. researchgate.netnih.gov The system operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the compound of interest. researchgate.net For adrafinil, a common transition monitored is m/z 312.0 > 145.0.

Validation studies have demonstrated the robustness of LC-MS/MS methods for adrafinil quantification in various biological matrices, including serum, urine, and hair. nih.govnih.govnih.gov These methods are validated for linearity, precision, accuracy, and sensitivity, with lower limits of quantitation (LLOQ) reaching into the nanogram-per-milliliter (ng/mL) or nanogram-per-milligram (ng/mg) range, which is essential for detecting low concentrations of the compound. nih.govnih.gov For instance, a method for detecting adrafinil in human hair was validated with a linearity range of 1 to 100 ng/mg. nih.gov Another study in rat serum established a linear range from 16.5 to 5000 ng/mL with an LLOQ of 16.5 ng/mL. nih.gov

LC-MS/MS Method Validation Parameters for Adrafinil Quantification
MatrixLinearity RangeLower Limit of Quantitation (LLOQ)Reference
Rat Serum16.5 - 5000 ng/mL16.5 ng/mL nih.gov
Human Hair1 - 100 ng/mgNot specified, lowest calibrator 1 ng/mg nih.gov
Human UrineNot specified100 ng/mL (LOD) nih.gov

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating chemical compounds. mdpi.com For chiral molecules like adrafinil, which exists as (R)- and (S)-enantiomers, specialized Chiral Stationary Phases (CSPs) are required to achieve enantiomeric separation. mdpi.commerckmillipore.com The separation of enantiomers is critical in pharmaceutical analysis because different enantiomers can have distinct biological activities. mdpi.com

The direct approach using CSPs is the most common method for chiral separations in HPLC. chromatographyonline.comchiralpedia.com These stationary phases are designed with a chiral selector immobilized on a solid support (typically silica). chiralpedia.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different interaction energies, leading to different retention times. chromatographyonline.com

Common types of CSPs include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, proteins, and macrocyclic antibiotics. chromatographyonline.commdpi.comsigmaaldrich.com For instance, cyclodextrin-based CSPs, such as ChiraDex®, create chiral cavities where enantiomers can enter and form temporary guest-host inclusion complexes, with the degree of fit influencing the retention and separation. merckmillipore.comchromatographyonline.com Polysaccharide-based CSPs are also widely used and are known for their broad applicability. A study on the enantioselective separation of adrafinil and modafinil specifically employed a Chiralcel OJ-H column, which is a polysaccharide-based CSP. nih.gov Method development often involves screening a set of different CSPs and mobile phases to find the optimal conditions for resolving a specific pair of enantiomers. sigmaaldrich.comamericanpharmaceuticalreview.com

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has become an indispensable tool for identifying and quantifying novel psychoactive substances, including analogs of scheduled drugs. nih.govtandfonline.com This technique is particularly valuable for differentiating between approved drugs, their metabolites, and structurally similar but unscheduled analogs that may be present in products like dietary supplements. nih.govfda.gov

An LC-HRMS method was specifically developed and validated to quantify modafinil and four of its analogs: adrafinil, CRL-40,940, CRL-40,941, and N-methyl-4,4-difluoromodafinil. nih.govtandfonline.com The method utilizes a high-resolution mass spectrometer, such as a Thermo Q-Exactive platform, which provides exceptional mass accuracy. fda.gov This allows for the differentiation of compounds with very similar masses, which might not be possible with unit mass resolution instruments. fda.gov

The analytical process involves chromatographic separation, often on a C18 column like the Thermo Hypersil Gold, followed by detection. fda.gov Identities are confirmed using multiple points of evidence: the compound's retention time, the exact mass of its parent ion, and the exact mass of its fragment ions. fda.gov This multi-faceted confirmation provides a high degree of confidence in the identification of adrafinil and its analogs in complex matrices. nih.govtandfonline.com

Modafinil and Analogs Quantified by a Validated LC-HRMS Method
CompoundClassification
ModafinilSchedule IV Drug
AdrafinilUnscheduled Analog
CRL-40,940Unscheduled Analog
CRL-40,941Unscheduled Analog
N-methyl-4,4-difluoromodafinilUnscheduled Analog

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide detailed information about a molecule's structure, configuration, and purity. For (R)-Adrafinil, these techniques are essential for confirming its chemical identity and ensuring the quality of research materials.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of chemical compounds, including active pharmaceutical ingredients. bwise.krswri.org Unlike chromatographic techniques that measure purity relative to other UV-active components, qNMR can determine the absolute purity of a substance by comparing its NMR signal intensity to that of a certified internal standard of known purity. bwise.krswri.org

In a typical 1H qNMR experiment, a precisely weighed amount of the analyte (adrafinil) is mixed with a precisely weighed amount of an internal calibrant (e.g., maleic acid) in a suitable deuterated solvent. acs.orgnih.gov The area of a specific, well-resolved signal from the analyte is compared to the area of a signal from the internal calibrant. acs.org Because the signal area in NMR is directly proportional to the number of nuclei giving rise to the signal, this ratio allows for a direct calculation of the analyte's purity on a weight/weight basis. bwise.kr This technique is highly valuable as it does not require a reference standard of the analyte itself and can identify and quantify impurities and residual solvents in a single experiment. swri.org NMR has been used to confirm the nature and purity of adrafinil samples obtained for research. nih.govresearchgate.net

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov For a chiral compound like (R)-Adrafinil, this technique can unambiguously confirm the spatial arrangement of atoms around the chiral sulfoxide (B87167) center, verifying that it possesses the (R)-configuration. researchgate.net

The method requires a single, well-ordered crystal of the compound. researchgate.net When X-rays are diffracted by the crystal, the resulting diffraction pattern can be used to calculate a map of the electron density within the crystal, revealing the positions of all atoms. To determine the absolute configuration, a phenomenon known as anomalous dispersion (or resonant scattering) is utilized. researchgate.neted.ac.uk This effect, which is more pronounced for heavier atoms, allows for the differentiation between the true structure and its mirror image (enantiomer). researchgate.neted.ac.uk Research groups have successfully used X-ray crystallographic analysis to determine the absolute configuration of modafinil enantiomers and to confirm the stereochemistry of precursors used in the synthesis of adrafinil enantiomers. researchgate.net This makes it the gold standard for verifying the stereochemical identity of (R)-Adrafinil. researchgate.netnih.gov

Bioanalytical Methods for Receptor Binding and Target Engagement

The investigation of (R)-Adrafinil's engagement with its molecular targets necessitates a suite of bioanalytical techniques that can quantify the kinetics and affinity of these interactions. While direct binding studies on (R)-Adrafinil are not extensively documented in publicly available literature, the methodologies applied to its active metabolite, modafinil, and other related compounds provide a framework for such research.

Surface Plasmon Resonance (SPR) Assays for Binding Affinities

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time analysis of biomolecular interactions. nih.gov It measures changes in the refractive index at the surface of a sensor chip to which a target molecule (e.g., a receptor) is immobilized, allowing for the determination of association (k_a) and dissociation (k_d) rate constants, and subsequently, the equilibrium dissociation constant (K_D). researchgate.netnih.gov

Hypothetical SPR Data for a Putative (R)-Adrafinil Interaction:

ParameterValueUnit
Association Rate (k_a)1.5 x 10^4M⁻¹s⁻¹
Dissociation Rate (k_d)3.0 x 10⁻³s⁻¹
Equilibrium Dissociation Constant (K_D)200µM

This table is illustrative and does not represent actual experimental data for (R)-Adrafinil.

In Vitro Autoradiography in Post-Mortem Tissue

In vitro autoradiography is a highly sensitive technique used to visualize and quantify the distribution of radiolabeled ligands bound to receptors in tissue sections. nih.gov This method would allow for the localization of (R)-Adrafinil binding sites within specific brain regions in post-mortem tissue.

To conduct such a study, a radiolabeled form of (R)-Adrafinil (e.g., tritiated or carbon-11 (B1219553) labeled) would be synthesized. Thin sections of post-mortem brain tissue would then be incubated with the radioligand. After washing to remove unbound ligand, the tissue sections are exposed to a film or a phosphor imaging screen, which detects the radioactive decay, creating an image of the receptor distribution. The density of the signal is proportional to the density of the binding sites. This technique has been instrumental in mapping the distribution of various receptors in the central nervous system. nih.gov

Method Validation and Reproducibility in Analytical Research

The reliability of any research findings hinges on the validation of the analytical methods used and their reproducibility. Method validation ensures that a specific analytical procedure is accurate, precise, and suitable for its intended purpose. gavinpublishers.com

For the analysis of Adrafinil and its metabolites, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) or tandem mass spectrometry (LC-MS/MS) are common methodologies. nih.govfda.govnih.gov The validation of these methods typically involves assessing several key parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For Adrafinil, linearity has been demonstrated in ranges relevant for its detection in various matrices. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is usually expressed as the relative standard deviation (RSD).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined through recovery studies in a spiked matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

A study validating an LC-HRMS method for the quantification of Adrafinil and other modafinil analogs in dietary supplements reported a linear range of 10 ng/mL to 450 ng/mL. fda.gov Another study using LC-MS/MS for the analysis of Adrafinil in hair reported linearity from 1 to 100 ng/mg, with coefficients of variation for precision and accuracy being lower than 20%. nih.gov

Validated Analytical Method Parameters for Adrafinil:

ParameterLC-HRMS (Supplements)LC-MS/MS (Hair)
Linearity Range10 - 450 ng/mL1 - 100 ng/mg
Correlation Coefficient (r²)Not specified0.9997
Precision (CV%)Not specified< 20%
Accuracy (CV%)Not specified< 20%

Data sourced from references fda.govnih.gov

Reproducibility is ensured by conducting ruggedness and robustness testing. Ruggedness assesses the reproducibility of test results under a variety of normal test conditions, such as different analysts, instruments, and laboratories. gavinpublishers.com Robustness evaluates the capacity of a method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Future Directions and Emerging Research Areas

Elucidating Undiscovered Mechanisms of Action

Adrafinil (B1664384) is biochemically inert until metabolized in the liver to its active form, modafinil (B37608). patsnap.comdrugbank.com The primary mechanism of action for modafinil is attributed to its activity as a dopamine (B1211576) reuptake inhibitor at the dopamine transporter (DAT). patsnap.comnih.gov However, this is widely considered an incomplete explanation, as the pharmacological profile of modafinil differs significantly from that of classical stimulants. patsnap.comresearchgate.net

Early investigations hypothesized that adrafinil and modafinil function as α1-adrenergic receptor agonists, but subsequent research has largely refuted this, as neither compound binds directly to this receptor. wikipedia.orgresearchgate.net This discrepancy points toward a more complex and multifaceted mechanism of action. Future research must venture beyond the monoamine hypothesis to explore other signaling pathways that may be modulated by (R)-modafinil. nih.gov

Emerging evidence suggests that the effects of modafinil may involve the modulation of several neurotransmitter systems, including:

Histamine (B1213489) and Orexin (B13118510): Activation of orexin (hypocretin) neurons in the hypothalamus, which in turn influences histamine release, is a compelling alternative pathway for its wakefulness-promoting effects. patsnap.comselfdecode.com

Glutamate (B1630785) and GABA: Research indicates that adrafinil may alter amino acid release, leading to an increase in excitatory glutamate and a decrease in inhibitory GABA, a mechanism that could contribute to heightened cortical activation. researchgate.net

A crucial direction for future studies is the systematic investigation of these alternative pathways to build a comprehensive model of (R)-adrafinil's action at the molecular level.

Comparative Enantiomeric Research on Adrafinil and its Metabolites

Adrafinil possesses a stereocenter at the sulfur atom, making it a chiral molecule. Its primary active metabolite, modafinil, is also chiral and is typically administered as a racemic mixture of its (R)- and (S)-enantiomers. nih.govscispace.com The (R)-enantiomer of modafinil, known as armodafinil (B1684309), is recognized as the more pharmacologically active and stable of the two. allmodafinil.com

Significant differences exist between the enantiomers of modafinil. The (R)-enantiomer exhibits a longer biological half-life and a higher affinity for the dopamine transporter compared to its (S)-counterpart. nih.govpsychiatryonline.orgpsychiatryonline.org This distinction is critical, as it suggests that the pharmacological effects of racemic modafinil are predominantly driven by the (R)-enantiomer.

Property(R)-Modafinil (Armodafinil)(S)-ModafinilReference
Biological Half-life12–15 hours4–5 hours psychiatryonline.orgpsychiatryonline.org
Affinity for DAT~3-fold higher than (S)-enantiomerLower than (R)-enantiomer nih.gov
Primary Contributor to Racemic EffectConsidered the principal active enantiomerContributes less to the overall effect nih.gov

Future research should focus on a more granular comparative analysis. This includes not only the enantiomers of modafinil but also the corresponding (R)- and (S)-enantiomers of adrafinil itself. A comprehensive study characterizing the metabolic conversion rates and distinct pharmacological profiles of each adrafinil enantiomer into its respective modafinil enantiomer is needed. Such research could clarify whether administering a pure enantiomer of the prodrug, (R)-adrafinil, offers a more refined and predictable pharmacological outcome than administering racemic adrafinil.

Development of Novel Adrafinil Analogs for Specific Target Engagement

The development of novel analogs from a parent compound is a cornerstone of medicinal chemistry, aimed at optimizing therapeutic properties and minimizing undesirable effects. scirp.org Research into modafinil has already led to the synthesis and investigation of several analogs, including CRL-40,940, CRL-40,941, and N-methyl-4,4-difluoromodafinil. fda.govtandfonline.comnih.gov

The primary goal for future analog development should be to achieve greater specificity for pharmacological targets. Through systematic Structure-Activity Relationship (SAR) studies, chemists can make targeted modifications to the (R)-modafinil scaffold to enhance its interaction with one molecular target while reducing its affinity for others. nih.govnih.gov For instance, it may be possible to design an analog that retains a high affinity for the dopamine transporter but has altered activity at orexin or histamine receptors. This could allow for the separation of wakefulness-promoting effects from other cognitive or mood-influencing effects.

Analog NameStructural NoteReference
AdrafinilHydroxamic acid prodrug of modafinil tandfonline.com
CRL-40,940 (Flmodafinil)Bis(p-fluoro) derivative of modafinil tandfonline.comnih.gov
CRL-40,941 (Fladrafinil)Bis(p-fluoro) derivative of adrafinil tandfonline.comnih.gov
N-methyl-4,4-difluoromodafinilFluorinated analog with N-methylation tandfonline.comnih.gov

The development of such fine-tuned analogs could lead to new therapeutic agents with more precise applications, potentially for conditions requiring specific neurochemical modulation without the broad-spectrum effects of the parent compound.

Integration of Omics Technologies in Adrafinil Metabolism and Action Research

The "omics" revolution—encompassing genomics, proteomics, and metabolomics—provides powerful, high-throughput tools for obtaining a systems-level understanding of a drug's interaction with the body. The application of these technologies to (R)-adrafinil research holds immense potential.

Metabolomics: Adrafinil is known to be metabolized into modafinil, modafinilic acid, and modafinil sulfone. wikipedia.org Urinary metabolomics can provide a comprehensive snapshot of these and other, potentially undiscovered, metabolites. researchgate.net This approach could reveal novel metabolic pathways and identify biomarkers of adrafinil exposure and metabolism.

Proteomics: This technology can be used to identify the full range of proteins that (R)-modafinil interacts with in the brain. This could confirm known targets like the DAT and uncover novel binding partners, thereby expanding our understanding of its mechanism of action.

Genomics: Genome-Wide Association Studies (GWAS) can identify genetic variations that influence an individual's response to (R)-adrafinil. pharmafeatures.com For example, polymorphisms in genes coding for metabolic enzymes (e.g., cytochrome P450) or drug targets (e.g., DAT) could explain observed variability in efficacy and lead to a more personalized approach to its use.

Integrating these omics datasets will be crucial for building a complete picture of how (R)-adrafinil functions, from its absorption and metabolism to its ultimate effect on neural circuits.

Application of Computational Chemistry in Predictive Modeling

In silico methods are indispensable tools in modern drug discovery, allowing researchers to model and predict chemical behavior before undertaking costly and time-consuming laboratory synthesis. biotechnologia-journal.orgmdpi.com The application of computational chemistry to (R)-adrafinil research can accelerate progress in several key areas.

Molecular Docking and Dynamics: These techniques can be used to create detailed 3D models of (R)-modafinil binding to its targets. Molecular docking studies have already revealed subtle differences in how the (R)- and (S)-enantiomers fit into the binding pocket of the DAT. nih.gov Further simulations can explore its interaction with other potential targets, helping to validate or refute hypotheses about its mechanism of action.

Predictive ADMET Modeling: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel adrafinil analogs. biotechnologia-journal.org This allows chemists to prioritize the synthesis of compounds with the most promising drug-like characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for adrafinil analogs, researchers can predict the potency and efficacy of new designs, streamlining the optimization process. researchgate.net

These computational approaches provide a rational framework for designing the next generation of adrafinil-related compounds with improved pharmacological profiles.

Q & A

Q. What are the primary metabolic pathways of Adrafinil (R)-enantiomer in humans, and how do they influence experimental design?

Adrafinil is metabolized in the liver to its active form, modafinil, via hydroxylation and subsequent conversion. Approximately 300 mg of Adrafinil yields pharmacologically relevant modafinil levels, but metabolic efficiency varies due to hepatic enzyme activity and genetic polymorphisms . Researchers must account for inter-individual variability in pharmacokinetics by incorporating liver function biomarkers (e.g., ALT, AST) and stratified sampling in study designs. Dose-response studies should include timed plasma sampling to capture delayed peak effects (~150 minutes post-administration) compared to modafinil (90 minutes) .

Q. What experimental models are optimal for evaluating Adrafinil (R)-enantiomer’s cognitive-enhancing effects?

Rodent models (e.g., Morris water maze, novel object recognition) are widely used to assess memory and executive function. However, translational validity requires pairing behavioral assays with neurochemical analyses (microdialysis for dopamine, norepinephrine, and glutamate levels) to link cognitive outcomes to neurotransmitter modulation . For sleep/wake studies, electroencephalography (EEG) in primates or transgenic mice with hypocretin/orexin system modifications can isolate Adrafinil’s wakefulness-promoting mechanisms .

Q. How do analytical methods like NMR and LC-MS/MS address challenges in quantifying Adrafinil (R)-enantiomer purity?

Quantitative ¹H NMR with internal standards (e.g., trimethylsilyl compounds) enables precise measurement of Adrafinil in complex matrices (e.g., urine, plasma) without reference standards, achieving ~80% accuracy in capsule formulations . LC-MS/MS with chiral columns resolves enantiomeric impurities, critical for isolating (R)-Adrafinil’s effects from its (S)-counterpart. Method validation should include limit-of-detection (LOD) and matrix-effect assessments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported neurochemical effects of Adrafinil (R)-enantiomer across preclinical studies?

Contradictory findings on neurotransmitter modulation (e.g., norepinephrine vs. GABA) may stem from dose-dependent effects or model-specific variability. A meta-analysis of dose-response curves (50–600 mg/kg in rodents) and systematic reviews using PRISMA guidelines can identify confounding factors . Additionally, optogenetics or chemogenetic tools (e.g., DREADDs) can isolate neural circuits affected by Adrafinil, clarifying its site-specific actions .

Q. What methodological frameworks are critical for designing ethically compliant studies on Adrafinil (R)-enantiomer’s long-term hepatotoxicity?

The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide protocol development, particularly for longitudinal studies. Liver toxicity risk assessments must include serial measurements of hepatic enzymes (ALT, AST) and histopathology in animal models. For human trials, adaptive trial designs with stopping rules for elevated bilirubin or enzyme levels (>3× ULN) are ethically mandated .

Q. How do enantiomeric differences between (R)- and (S)-Adrafinil impact receptor binding kinetics, and what techniques validate these interactions?

Molecular docking simulations and X-ray crystallography reveal stereoselective binding of (R)-Adrafinil to dopamine transporters (DAT) and adrenergic receptors. Surface plasmon resonance (SPR) assays quantify binding affinities (Kd values), while in vitro autoradiography in post-mortem brain tissues confirms target engagement . Comparative studies with racemic mixtures must use chiral chromatography to isolate enantiomers .

Q. What statistical approaches mitigate Type I errors in studies reporting Adrafinil’s anti-aggressiveness effects?

Multivariate ANOVA with Bonferroni correction is recommended for behavioral studies where multiple outcomes (e.g., aggression, motivation) are measured. Bayesian hierarchical models can account for small sample sizes in niche preclinical research, reducing false-positive rates . Pre-registration of hypotheses (e.g., on Open Science Framework) minimizes HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adrafinil, (R)-
Reactant of Route 2
Reactant of Route 2
Adrafinil, (R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.